Ufiprazole

Catalog No.
S598905
CAS No.
73590-85-9
M.F
C17H19N3O2S
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ufiprazole

CAS Number

73590-85-9

Product Name

Ufiprazole

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)

InChI Key

XURCIPRUUASYLR-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC

Synonyms

H 168-22, omeprazole sulfide, omeprazole sulphide

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC

Ufiprazole is a pharmaceutical compound with the chemical formula C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S and a CAS number of 73590-85-9. It belongs to the class of benzimidazole derivatives and is primarily recognized for its role as a gastric acid secretion inhibitor. The compound is structurally related to other proton pump inhibitors, such as omeprazole, and exhibits similar therapeutic properties, making it significant in the treatment of conditions like gastroesophageal reflux disease and peptic ulcers .

Ufiprazole itself is not biologically active. It serves as a building block in the production of PPIs, which work by inhibiting an enzyme in the stomach wall responsible for acid production [].

As a research chemical, Ufiprazole should be handled with care following standard laboratory safety protocols. Specific hazard information is not publicly available, but it is generally recommended to handle unknown compounds with caution [].

Gastroesophageal Reflux Disease (GERD):

Ufiprazole is primarily being investigated for its effectiveness in treating GERD, a condition characterized by stomach acid refluxing into the esophagus, causing heartburn and other symptoms. Studies have shown that Ufiprazole is effective in healing erosive esophagitis, a complication of GERD, and improving symptoms like heartburn and regurgitation [].

Peptic Ulcer Disease (PUD):

Ufiprazole is also being studied for its potential role in treating peptic ulcers, which are sores in the lining of the stomach or duodenum (first part of the small intestine). Research suggests that Ufiprazole is effective in healing peptic ulcers and preventing their recurrence [].

Zollinger-Ellison Syndrome (ZES):

ZES is a rare condition characterized by the development of gastrinomas, tumors in the pancreas or duodenum, that cause excessive production of stomach acid. Ufiprazole is being investigated as a potential treatment option for ZES due to its ability to suppress stomach acid secretion [].

Other Potential Applications:

Ufiprazole is also being explored for its potential use in other conditions, including:

  • Nonsteroidal Anti-Inflammatory Drug (NSAID)-induced Gastric Ulcers: Ufiprazole might help prevent these ulcers caused by NSAID use [].
  • H. pylori Eradication: Ufiprazole may be used in combination therapies to eradicate H. pylori, a bacterium associated with peptic ulcers [].

Ufiprazole exhibits notable biological activity primarily as a proton pump inhibitor. Its mechanism of action involves the inhibition of the hydrogen-potassium ATPase enzyme system at the secretory surface of the gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, thereby alleviating symptoms associated with excessive stomach acid production. Additionally, studies have indicated that Ufiprazole may have anti-inflammatory properties, contributing to its therapeutic efficacy in gastrointestinal disorders .

The synthesis of Ufiprazole can be summarized in the following steps:

  • Starting Materials: The process begins with 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-lutidine.
  • Condensation Reaction: These two compounds undergo a condensation reaction under controlled conditions to form Ufiprazole.
  • Purification: The crude product is purified through methods such as recrystallization or chromatography to achieve the desired purity levels for pharmaceutical applications .

Ufiprazole is primarily used in the treatment of gastrointestinal disorders characterized by excessive acid production. Its applications include:

  • Gastroesophageal Reflux Disease: Reducing symptoms associated with acid reflux.
  • Peptic Ulcers: Promoting healing by decreasing gastric acidity.
  • Zollinger-Ellison Syndrome: Managing hypersecretion of gastric acid due to gastrin-secreting tumors .

Research into the interaction profile of Ufiprazole indicates that it may interact with other medications metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. Such interactions could affect the pharmacokinetics of co-administered drugs, necessitating caution in polypharmacy scenarios. Furthermore, studies have shown that Ufiprazole may enhance the absorption of certain drugs by altering gastric pH levels .

Several compounds share structural and functional similarities with Ufiprazole. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaMechanism of ActionUnique Features
OmeprazoleC17H19N3O3C_{17}H_{19}N_{3}O_{3}Proton pump inhibitorFirst marketed proton pump inhibitor
EsomeprazoleC17H19N3O3C_{17}H_{19}N_{3}O_{3}Proton pump inhibitorS-enantiomer of omeprazole
LansoprazoleC16H14F3N3O1C_{16}H_{14}F_{3}N_{3}O_{1}Proton pump inhibitorContains a trifluoromethyl group
RabeprazoleC18H21N3O3C_{18}H_{21}N_{3}O_{3}Proton pump inhibitorFaster onset of action

Ufiprazole stands out due to its specific structural modifications that enhance its pharmacological profile while retaining similarities to established proton pump inhibitors like omeprazole and esomeprazole .

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

329.11979803 g/mol

Monoisotopic Mass

329.11979803 g/mol

Heavy Atom Count

23

UNII

6FFV1V867C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (79.59%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (18.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (79.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (79.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (12.24%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

73590-85-9

Wikipedia

Ufiprazole

Dates

Modify: 2023-08-15

Explore Compound Types